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Compound of Interest

Compound Name: 1-Bromo-2-methyl-1-propene

Cat. No.: B1266533

Introduction

1-Bromo-2-methyl-1-propene (CsHsBr) is a halogenated alkene of interest in organic
synthesis, serving as a versatile building block for the introduction of the isobutenyl moiety.[1]
Its utility in pharmaceutical and agrochemical development necessitates a comprehensive
understanding of its structural and electronic properties. This guide provides an in-depth
analysis of the spectroscopic data for 1-Bromo-2-methyl-1-propene, covering Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). The data presented herein is crucial for compound identification, purity assessment, and
reaction monitoring for researchers and professionals in drug development.

Methodology: Spectroscopic Data Acquisition

The following sections outline the generalized experimental protocols for obtaining the
spectroscopic data presented in this guide. These protocols are based on standard analytical
chemistry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of 1-Bromo-2-methyl-1-propene
is dissolved in a deuterated solvent, typically chloroform-d (CDCIs), containing a small amount
of tetramethylsilane (TMS) as an internal reference standard (& = 0.00 ppm).[2] The solution is
transferred to a standard 5 mm NMR tube. *H and 3C NMR spectra are acquired on a high-
field NMR spectrometer (e.g., 300 MHz or higher).[3] For *H NMR, data is typically acquired
over a spectral width of 0-12 ppm. For 13C NMR, a proton-decoupled experiment is performed
to simplify the spectrum, showing each unique carbon as a single peak.[3]
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Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-Transform
Infrared (FTIR) spectrometer.[4] For a liquid sample like 1-Bromo-2-methyl-1-propene, the
simplest method is to prepare a "neat" sample.[5] This involves placing a few drops of the pure
liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[5]
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly onto the ATR crystal.[6] The spectrum is recorded over the mid-
infrared range, typically from 4000 cm~* to 400 cm~1.[7]

Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, commonly
employing Electron lonization (El) as the ionization method.[8] The liquid sample is introduced
into the instrument, where it is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).[8] This process generates a positively charged molecular ion (radical cation)
and various fragment ions.[8] These ions are then accelerated and separated by a mass
analyzer based on their mass-to-charge ratio (m/z).[9] The detector records the relative
abundance of each ion.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR Spectrum: The proton NMR spectrum of 1-Bromo-2-methyl-1-propene is relatively
simple. It is expected to show two distinct signals corresponding to the two types of protons
in different chemical environments: the vinyl proton and the protons of the two equivalent
methyl groups.

e 13C NMR Spectrum: The 13C NMR spectrum is expected to display three signals,
corresponding to the three unique carbon environments in the molecule. The two methyl
carbons are equivalent due to molecular symmetry and thus produce a single signal.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups
present in the molecule. Key absorptions for 1-Bromo-2-methyl-1-propene include vibrations
associated with the C=C double bond, C-H bonds of both sp? (alkenyl) and sp2 (alkyl)
hybridized carbons, and the C-Br bond. The region below 1500 cm~1 is known as the
fingerprint region and contains complex vibrations unique to the molecule.[10]
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Mass Spectrometry (MS) The mass spectrum reveals the molecular weight of the compound
and provides structural information through its fragmentation pattern. A key feature in the mass

spectrum of a bromine-containing compound is the presence of two molecular ion peaks of
nearly equal intensity, M+ and (M+2)*, due to the natural abundance of the two stable isotopes
of bromine, 7°Br (50.7%) and 8!Br (49.3%).[11] The molecular weight of 1-Bromo-2-methyl-1-

propene is 135.002 g/mol .[12][13]

Data Summary Tables

Table 1. 1H NMR Data for 1-Bromo-2-methyl-1-propene

. Chemical Shift o ]
Signal Multiplicity Integration
(5, ppm)
Singlet (or
A ~5.9 glet (

broad singlet)

Assighment

=CHBr

| B | ~1.9 | Singlet (or broad singlet) | 6H | C(CHs3)2 |

Note: Predicted values. Actual experimental values may vary slightly. Coupling between the
vinyl proton and methyl protons across four bonds is often very small or unresolved, leading to

singlets.

Table 2: 13C NMR Data for 1-Bromo-2-methyl-1-propene

Chemical Shift (0, ppm) Assignment
~135 C=(CHa)2
~110 =CHBr

| ~25 | C(CH3):2 |

Note: Predicted values based on typical chemical shifts for similar structures.

Table 3: Key IR Absorptions for 1-Bromo-2-methyl-1-propene
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Wavenumber

Intensity Bond Vibration Functional Group
(cm™)
~3050 Medium C-H Stretch Alkenyl (=C-H)
2975 - 2850 Strong C-H Stretch Alkyl (-CHs3)
~1640 Medium C=C Stretch Alkene
~1450 Medium C-H Bend Alkyl (-CHs3)

Alkene (=CHz2) out-of-

~890 Strong C-H Bend

plane

| 750 - 550 | Strong | C-Br Stretch | Alkyl Halide |
Note: Values are typical ranges for the specified functional groups.

Table 4: Mass Spectrometry Data (El) for 1-Bromo-2-methyl-1-propene

miz Relative Intensity Proposed Fragment

[CaH7Br]*" (Molecular lon,
M+)

136/ 134 Moderate

55 High [CaH7]* (Loss of Br)

| 41 | High | [C3Hs]* (Allyl cation) |

Note: Data derived from the NIST Mass Spectrometry Data Center.[12] The base peak is often
m/z 55, corresponding to the stable tertiary carbocation formed upon loss of the bromine
radical.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 1-Bromo-2-methyl-1-propene.
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Sample: 1-Bromo-2-methyl-1-propene
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Workflow for the Spectroscopic Analysis of 1-Bromo-2-methyl-1-propene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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